

Spectroscopic Characterization of (5-Iodo-2-methylphenyl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (5-Iodo-2-methylphenyl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **(5-Iodo-2-methylphenyl)methanol**. The document furnishes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference. Furthermore, it outlines comprehensive, generalized experimental protocols for the acquisition of such spectroscopic data, catering to the needs of researchers in the field of analytical chemistry and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(5-Iodo-2-methylphenyl)methanol** based on its chemical structure. These predictions are derived from established principles of spectroscopy and by comparison with data for structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ^1H NMR Data for **(5-Iodo-2-methylphenyl)methanol**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.6	d	1H	Ar-H (H6)
~7.4	dd	1H	Ar-H (H4)
~7.0	d	1H	Ar-H (H3)
~4.6	s	2H	-CH ₂ OH
~2.3	s	3H	Ar-CH ₃
~1.8	t (broad)	1H	-OH

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data for **(5-Iodo-2-methylphenyl)methanol**

Chemical Shift (δ , ppm)	Assignment
~142	Ar-C-CH ₂ OH
~138	Ar-C-I
~137	Ar-CH (C4)
~135	Ar-C-CH ₃
~129	Ar-CH (C3)
~93	Ar-CH (C6)
~64	-CH ₂ OH
~18	Ar-CH ₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for **(5-Iodo-2-methylphenyl)methanol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad, Strong	O-H stretch (alcohol)
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic)
1600-1450	Medium-Strong	C=C stretch (aromatic ring)
1050-1000	Strong	C-O stretch (primary alcohol)
850-800	Strong	C-H bend (aromatic, out-of-plane)
~600	Medium	C-I stretch

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for **(5-Iodo-2-methylphenyl)methanol**

m/z	Relative Intensity (%)	Assignment
248	High	[M] ⁺ (Molecular Ion)
231	Medium	[M-OH] ⁺
219	Medium	[M-CH ₂ OH] ⁺
121	High	[M-I] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)

Ionization Mode: Electron Ionization (EI).

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR, IR, and MS data for aromatic compounds like **(5-Iodo-2-methylphenyl)methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid **(5-Iodo-2-methylphenyl)methanol**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Instrument Setup:
 - Place the NMR tube in the spectrometer's probe.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Data Acquisition (^1H NMR):
 - Acquire the spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
 - Set a relaxation delay of 1-5 seconds between scans.
- Data Acquisition (^{13}C NMR):
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

- A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .
- Set a relaxation delay of 2-5 seconds.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift axis using the solvent residual peak or the internal standard (TMS at 0 ppm).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Identify the chemical shifts and multiplicities of the signals.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Background Spectrum:
 - Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Analysis:
 - Place a small amount of the solid **(5-Iodo-2-methylphenyl)methanol** directly onto the ATR crystal.

- Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Acquire the IR spectrum over the desired range (typically 4000-400 cm^{-1}).
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Processing:
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
 - Identify the wavenumbers of the major absorption bands and correlate them to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

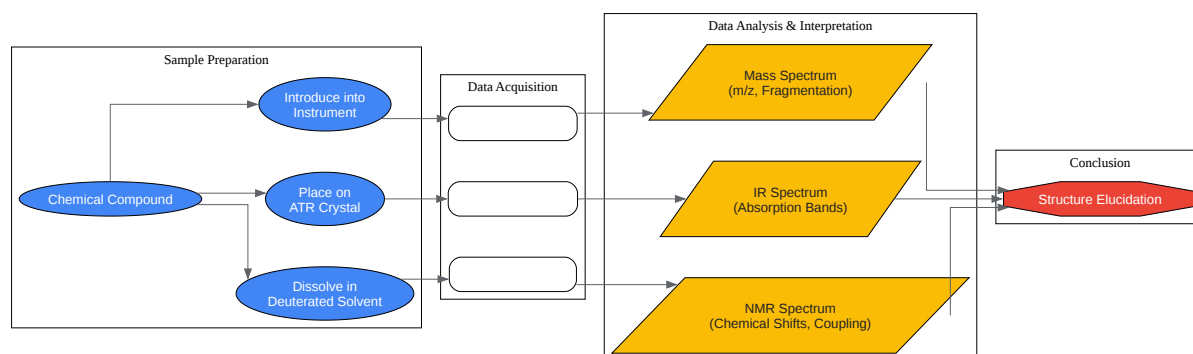
Methodology (Electron Ionization - EI):

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
- Ionization:
 - The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis:
 - The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection:

- The separated ions are detected, and their abundance is recorded.
- Data Analysis:
 - The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.
 - Identify the molecular ion peak ($[M]^+$), which corresponds to the molecular weight of the compound.
 - Analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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